molecular formula C2H6N2S B13161850 Ethanethioamide, 2-amino- CAS No. 105301-27-7

Ethanethioamide, 2-amino-

Cat. No.: B13161850
CAS No.: 105301-27-7
M. Wt: 90.15 g/mol
InChI Key: HFCQQLLYVUSCRE-UHFFFAOYSA-N
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Description

2-Aminoethanethioamide is an organic compound with the molecular formula C₂H₆N₂S It is a derivative of ethanethioamide, where an amino group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoethanethioamide can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with carbon disulfide, followed by hydrolysis. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the thioamide group.

Industrial Production Methods: In industrial settings, the production of 2-aminoethanethioamide may involve the use of more scalable processes, such as continuous flow reactors. These methods ensure higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethanethioamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Aminoethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein modifications.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 2-aminoethanethioamide exerts its effects involves its ability to form stable complexes with metal ions and its reactivity towards various functional groups. It can act as a nucleophile, participating in reactions that modify proteins or other biomolecules. The molecular targets and pathways involved include interactions with thiol groups and metal-binding sites in enzymes.

Comparison with Similar Compounds

    Ethanethioamide: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.

    2-Aminoethanethiol: Contains a thiol group instead of a thioamide, leading to different reactivity and applications.

    Thioacetamide: Similar structure but with different reactivity due to the presence of a methyl group.

Uniqueness: 2-Aminoethanethioamide is unique due to its combination of an amino group and a thioamide group, which provides a versatile reactivity profile. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with metal ions or thiol groups.

Properties

IUPAC Name

2-aminoethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S/c3-1-2(4)5/h1,3H2,(H2,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCQQLLYVUSCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398088
Record name Ethanethioamide, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105301-27-7
Record name Ethanethioamide, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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